molecular formula C16H16ClN3 B13751879 2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride CAS No. 1172400-01-9

2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13751879
CAS No.: 1172400-01-9
M. Wt: 285.77 g/mol
InChI Key: IPOYRBGZAYBCMP-UHFFFAOYSA-N
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Description

2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3 and a molecular weight of 285.77 g/mol It is known for its unique structure, which includes a quinoline core substituted with hydrazino, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 8-methyl-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The quinoline core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The quinoline core may also interact with DNA or proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline: Lacks the hydrazino and phenyl groups, resulting in different chemical and biological properties.

    3-Phenylquinoline: Lacks the hydrazino and methyl groups, affecting its reactivity and applications.

    2-Hydrazinoquinoline:

Uniqueness

2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazino group allows for diverse chemical transformations, while the methyl and phenyl groups contribute to its stability and potential interactions with biological targets .

Properties

CAS No.

1172400-01-9

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

(8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H15N3.ClH/c1-11-6-5-9-13-10-14(12-7-3-2-4-8-12)16(19-17)18-15(11)13;/h2-10H,17H2,1H3,(H,18,19);1H

InChI Key

IPOYRBGZAYBCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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